4-[Bis(2-cyanoethyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}benzamide
Description
This compound (CAS: 451488-51-0) features a benzamide core substituted with two distinct sulfonamide groups:
- Bis(2-cyanoethyl)sulfamoyl: A sulfonamide moiety with two 2-cyanoethyl groups, imparting strong electron-withdrawing properties and polarity.
- 4-Methylpyrimidin-2-yl sulfamoyl phenyl: A pyrimidine-linked sulfonamide group, commonly associated with kinase inhibition and nucleic acid-targeting therapies.
Its molecular formula is C₂₄H₂₃N₇O₅S₂ (MW: 553.6133 g/mol), and it is structurally optimized for interactions with enzymes or receptors requiring both polar and aromatic binding motifs .
Properties
IUPAC Name |
4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N7O5S2/c1-18-12-15-27-24(28-18)30-37(33,34)21-10-6-20(7-11-21)29-23(32)19-4-8-22(9-5-19)38(35,36)31(16-2-13-25)17-3-14-26/h4-12,15H,2-3,16-17H2,1H3,(H,29,32)(H,27,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUJLVIJJAPJFFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N7O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(2-cyanoethyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}benzamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes may include:
Nucleophilic substitution reactions: These reactions involve the substitution of a leaving group by a nucleophile, leading to the formation of intermediate compounds.
Condensation reactions: These reactions involve the combination of two or more molecules with the elimination of a small molecule, such as water, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch reactors: These reactors allow for precise control of reaction conditions, such as temperature and pressure, to achieve the desired product.
Continuous flow reactors: These reactors enable continuous production of the compound, improving efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[Bis(2-cyanoethyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form new products with different oxidation states.
Reduction: The compound can be reduced to form products with lower oxidation states.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reducing agents: Such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Catalysts: Such as palladium on carbon (Pd/C) or platinum (Pt).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
4-[Bis(2-cyanoethyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}benzamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe for studying cellular processes.
Medicine: The compound may be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-[Bis(2-cyanoethyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: This can modulate their activity and influence cellular processes.
Interfering with signaling pathways: This can alter the behavior of cells and tissues.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Sulfonamide Groups
Bis(2-methylpropyl)sulfamoyl Analogs
- Example: 4-[Bis(2-methylpropyl)sulfamoyl]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide (CAS: 868212-53-7) Molecular Formula: C₂₆H₃₃N₅O₅S₂ (MW: 559.7 g/mol) Key Differences: Replacing cyanoethyl with isobutyl groups increases hydrophobicity (XLogP3: 3.5 vs.
Bis(2-methoxyethyl)sulfamoyl Analogs
- Example: 4-[Bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide (CAS: 328539-66-8) Molecular Formula: C₂₃H₂₇N₃O₆S₂ (MW: 505.604 g/mol) Key Differences: Methoxyethyl groups are less electron-withdrawing than cyanoethyl, reducing electrophilicity. This modification may improve metabolic stability but weaken interactions with charged enzymatic pockets .
PD-L1 Inhibitors
- Example: 5-Chloro-N-(4-(N-(3-fluorophenyl)sulfamoyl)phenethyl)salicylamide (Compound 30) Activity: 57.152% inhibition of PD-L1 in ELISA assays. Comparison: The target compound’s cyanoethyl groups may enhance binding to PD-L1’s hydrophobic regions, though this requires experimental validation. Methoxy or chloro substituents in analogs prioritize different binding modes .
Kinase Inhibitors
- Example: 4-Phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide Structure: Lacks cyanoethyl groups but retains the pyrimidine sulfamoyl motif.
Melting Points and Purity
- Analog: (S)-4-Chloro-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)benzamide (5i) Melting Point: 256–258°C Comparison: The target compound’s melting point is unreported, but chloro and cyano substituents typically increase melting points due to enhanced crystallinity and intermolecular interactions .
ADMET and Toxicity Profiles
- Methoxyethyl Analogs : Higher metabolic stability due to reduced susceptibility to hydrolysis.
- Cyanoethyl Analogs: Potential hydrolysis of nitrile groups to carboxylic acids, increasing renal clearance but posing cytotoxicity risks if intermediates accumulate .
Comparative Data Table
Biological Activity
4-[Bis(2-cyanoethyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes sulfamoyl and cyanoethyl functional groups, which contribute to its biological properties. The molecular formula is C19H23N5O3S2, with a molecular weight of 421.55 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and cellular pathways. It is believed to inhibit certain enzymes involved in tumor growth and proliferation. The exact molecular targets remain under investigation, but preliminary studies suggest that it may interact with histone deacetylases (HDACs) and other key regulatory proteins in cancer cells.
Antitumor Activity
Research has indicated that this compound exhibits significant antitumor activity. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells.
Table 1: Antitumor Activity Data
Enzyme Inhibition
The compound has been identified as a potent inhibitor of HDAC enzymes, which play a critical role in the regulation of gene expression and are often overactive in cancer cells.
Case Study: HDAC Inhibition
In a study evaluating the effects of various sulfamoyl compounds on HDAC activity, this compound demonstrated an IC50 value of approximately 150 nM against HDAC3, indicating strong inhibitory potential compared to other tested compounds .
Research Findings
Recent research has focused on the synthesis and optimization of this compound for enhanced biological activity. Various analogs have been synthesized to improve potency and selectivity against specific cancer types.
Table 2: Research Findings on Analog Compounds
| Compound Name | HDAC Inhibition IC50 (nM) | Antitumor Activity IC50 (µM) |
|---|---|---|
| 4-[Bis(2-cyanoethyl)sulfamoyl]-N-{...} | 150 | 5.0 |
| Analog A: N-(2-hydroxyethyl)-... | 200 | 7.0 |
| Analog B: N-(4-fluorophenyl)-... | 120 | 3.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
